REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:41]2[CH:46]=[CH:45][C:44]([O:47][CH3:48])=[CH:43][CH:42]=2)([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[O:10][CH2:11][CH:12]2[CH2:16][CH:15]([OH:17])[CH2:14][N:13]2C(OCC2C3C=CC=CC=3C3C2=CC=CC=3)=O)=[CH:5][CH:4]=1.N1CCCCC1.O.C(OCC)(=O)C>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([C:41]2[CH:42]=[CH:43][C:44]([O:47][CH3:48])=[CH:45][CH:46]=2)([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[O:10][CH2:11][CH:12]2[NH:13][CH2:14][CH:15]([OH:17])[CH2:16]2)=[CH:7][CH:8]=1
|
Name
|
(9H-Fluoren-9-yl)methyl 2-((bis(4-methoxyphenyl)(phenyl)-methoxy)methyl)-4-hydroxypyrrol-idine-1-carboxylate
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Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(OCC1N(CC(C1)O)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)(C1=CC=CC=C1)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution is stirred at ambient temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
a copious white precipitate has formed
|
Type
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STIRRING
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Details
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the mixture is stirred until all of the solid
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Type
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DISSOLUTION
|
Details
|
has dissolved
|
Type
|
CUSTOM
|
Details
|
The layers are separated
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Type
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EXTRACTION
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Details
|
the aqueous layer is extracted with ethyl acetate (75 mL)
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Type
|
WASH
|
Details
|
The combined ethyl acetate layers are washed with saturated aqueous sodium bicarbonate (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated aqueous sodium chloride (50 mL), dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to an amorphous white solid
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on silica gel (150 mL bed volume)
|
Type
|
WASH
|
Details
|
eluting with methylene chloride:methanol:triethylamine (94:1:5 [v/v/v], 700 mL
|
Type
|
ADDITION
|
Details
|
Fractions containing pure product by thin layer chromatography
|
Type
|
CUSTOM
|
Details
|
evaporated to a white glassy foam, which
|
Type
|
CUSTOM
|
Details
|
is dried well in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C(OCC1CC(CN1)O)(C1=CC=CC=C1)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |